

Spectroscopic Profile of 2-(4-Chlorophenyl)-2-oxoacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-oxoacetic acid

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the aromatic ketoacid, **2-(4-Chlorophenyl)-2-oxoacetic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

2-(4-Chlorophenyl)-2-oxoacetic acid, also known as 4-chlorophenylglyoxylic acid, is a chemical compound of interest in various research and development sectors. Its structural elucidation and characterization are fundamental for its application. This document compiles and presents the available ^1H NMR, ^{13}C NMR, and IR spectroscopy data, along with the methodologies for their acquisition.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **2-(4-Chlorophenyl)-2-oxoacetic acid** provides insights into the proton environment of the molecule.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.32	Doublet (d)	2H	Aromatic protons ortho to the carbonyl group
8.10	Broad Singlet (br s)	1H	Carboxylic acid proton (-COOH)
7.53	Doublet (d)	2H	Aromatic protons meta to the carbonyl group

Solvent: CDCl_3

^{13}C NMR Spectroscopy Data

While specific experimental ^{13}C NMR data for **2-(4-Chlorophenyl)-2-oxoacetic acid** is not readily available in the public domain, the expected chemical shifts can be predicted based on the functional groups present and data from analogous compounds.

Chemical Shift (δ) ppm (Predicted)	Carbon Atom Assignment
180 - 185	Carboxylic acid carbonyl carbon (-COOH)
190 - 200	Ketone carbonyl carbon (-C=O)
135 - 145	Aromatic carbon attached to the carbonyl group (C-1)
130 - 135	Aromatic carbons ortho to the carbonyl group (C-2, C-6)
128 - 130	Aromatic carbons meta to the carbonyl group (C-3, C-5)
138 - 142	Aromatic carbon attached to the chlorine atom (C-4)

IR Spectroscopy Data

The infrared spectrum of **2-(4-Chlorophenyl)-2-oxoacetic acid** is characterized by the vibrational frequencies of its functional groups. The following table outlines the expected characteristic absorption bands.

Wavenumber (cm ⁻¹) (Expected)	Functional Group	Vibrational Mode
3500 - 2500 (broad)	O-H	Stretching (in carboxylic acid)
1720 - 1680	C=O	Stretching (in ketone)
1710 - 1680	C=O	Stretching (in carboxylic acid)
1600 - 1450	C=C	Aromatic ring stretching
1320 - 1210	C-O	Stretching (in carboxylic acid)
850 - 800	C-H	Aromatic out-of-plane bending (para-substituted)
800 - 600	C-Cl	Stretching

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: A sample of **2-(4-Chlorophenyl)-2-oxoacetic acid** (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency for the respective nucleus (e.g., 400 MHz for ¹H, 100 MHz for ¹³C).

- ^1H NMR: A standard single-pulse experiment is typically performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ^{13}C isotope.

IR Spectroscopy

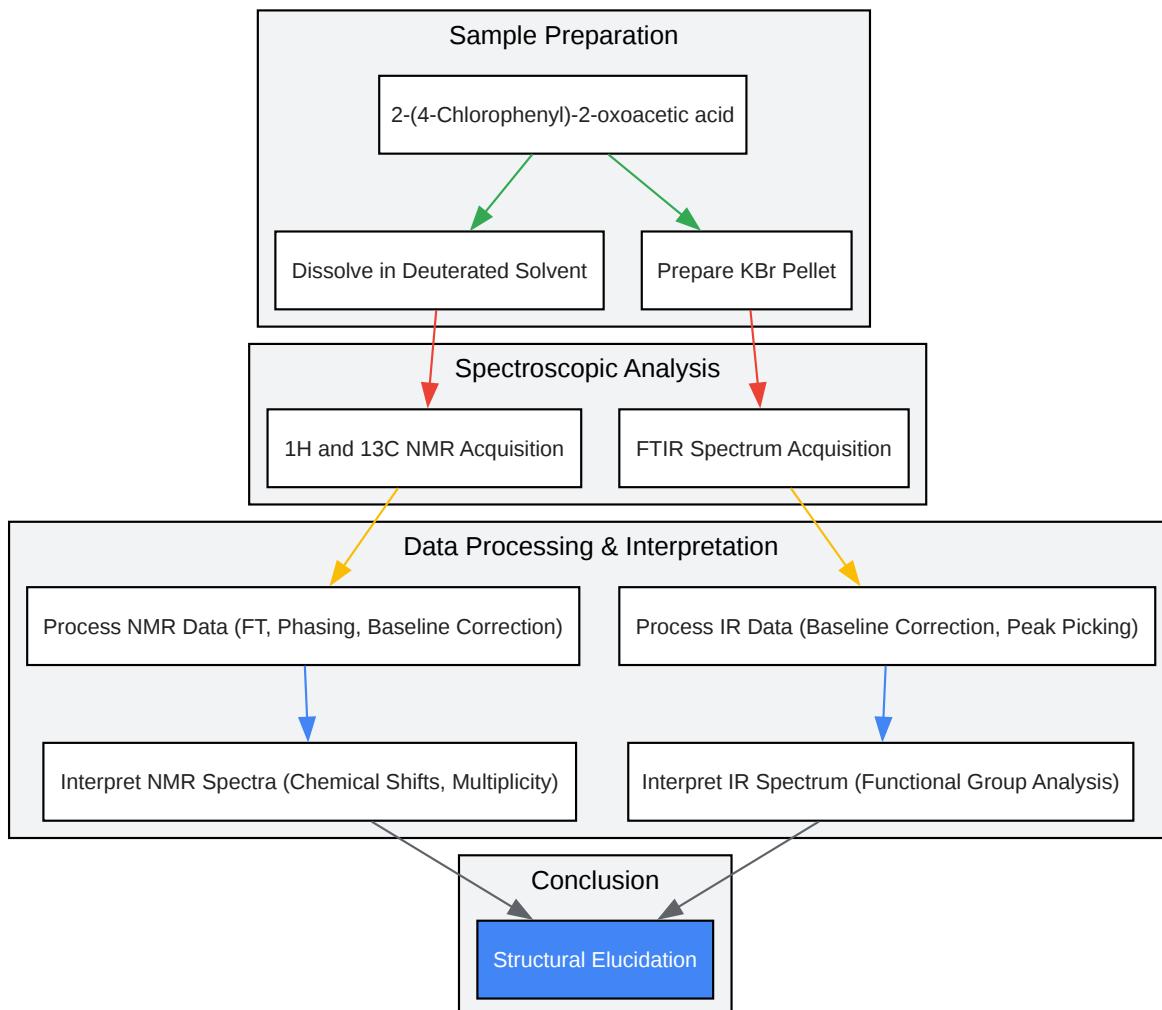
Sample Preparation (KBr Pellet Method):

- A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.
- Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together.
- The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-(4-Chlorophenyl)-2-oxoacetic acid**.



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Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Chlorophenyl)-2-oxoacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329893#2-4-chlorophenyl-2-oxoacetic-acid-1h-nmr-13c-nmr-ir-spectroscopy-data>

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